Benzacine Benzacine
Brand Name: Vulcanchem
CAS No.: 968-46-7
VCID: VC20899011
InChI: InChI=1S/C18H21NO3/c1-19(2)13-14-22-17(20)18(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,21H,13-14H2,1-2H3
SMILES: CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol

Benzacine

CAS No.: 968-46-7

Cat. No.: VC20899011

Molecular Formula: C18H21NO3

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

Benzacine - 968-46-7

Specification

CAS No. 968-46-7
Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
IUPAC Name 2-(dimethylamino)ethyl 2-hydroxy-2,2-diphenylacetate
Standard InChI InChI=1S/C18H21NO3/c1-19(2)13-14-22-17(20)18(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,21H,13-14H2,1-2H3
Standard InChI Key BUEPKUNNPRRSKV-UHFFFAOYSA-N
SMILES CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Canonical SMILES CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Introduction

Chemical Identity and Structure

Benzocaine is chemically identified as ethyl 4-aminobenzoate with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 grams per mole . It belongs to the ester class of local anesthetics and is structurally characterized as a para-aminobenzoic acid derivative.

Physical Properties

Benzocaine appears as a colorless trapezial crystal with the following physical characteristics:

PropertyValue
Melting point88-90°C
Boiling point172°C (at 12.75 mmHg)
Density1.17 g/cm³
Refractive index1.5600 (estimated)
Flash point172°C (at 13 mmHg)
Physical formCrystalline powder
ColorWhite
OdorOdorless
pKa2.5 (at 25°C)

Benzocaine exhibits limited water solubility but dissolves readily in organic solvents. Specifically, 1 gram of benzocaine is soluble in approximately 2500ml of water, 5ml of ethanol, 2ml of chloroform, 4ml of ether, or 30-50ml of almond oil and olive oil . It is also soluble in dilute acids and remains stable when exposed to air .

Pharmacological Properties

Mechanism of Action

Benzocaine functions as a local anesthetic by inhibiting nerve impulse transmission. The compound diffuses into nerve cells where it specifically binds to sodium channels, preventing them from opening and thereby blocking the influx of sodium ions . This mechanism inhibits depolarization and prevents nerve cells from conducting impulses, resulting in temporary loss of sensation in the affected area .

Pharmacodynamics

As a topical anesthetic, benzocaine has a relatively short duration of action, approximately 10 minutes, and possesses a wide therapeutic window . Its lipid solubility profile contributes to its efficacy as a surface anesthetic. Benzocaine exhibits weaker anesthetic potency compared to other local anesthetics such as lidocaine and tetracaine, which can be advantageous when applied to mucous membranes as it causes minimal discomfort during application .

A notable pharmacodynamic concern with benzocaine is the risk of methemoglobinemia, a condition where hemoglobin is oxidized to a form that cannot effectively transport oxygen .

Pharmacokinetics

Benzocaine demonstrates high lipid solubility, allowing it to bind effectively to mucosa and the fatty layer of skin. This property limits its systemic absorption, reducing the risk of systemic toxicity . When applied topically, benzocaine remains predominantly at the application site due to its strong binding to local tissues.

The metabolism of benzocaine occurs through several pathways:

  • Ester hydrolysis to form 4-aminobenzoic acid

  • Acetylation to form acetylbenzocaine

  • N-hydroxylation to form benzocaine hydroxide

The 4-aminobenzoic acid metabolite can undergo further acetylation, or acetylbenzocaine can undergo ester hydrolysis to form 4-acetaminobenzoic acid .

Clinical Applications

Approved Indications

Benzocaine is approved for use as a topical local anesthetic in various clinical scenarios:

  • Dental applications: Temporary relief of toothache pain and as preparation for infiltrative anesthesia in dental procedures

  • Dermatological applications: Relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, and minor skin irritations

  • Oropharyngeal applications: Treatment of sore throat, oral ulcers, canker sores, and other painful oral conditions

  • Anorectal applications: Management of hemorrhoids and anal fissures

  • Procedural applications: As a numbing lubricant for endoscopic procedures

Formulations and Dosage Forms

Benzocaine is available in multiple formulations and concentrations:

FormulationConcentrationCommon Applications
Gel10%, 20%Toothache, oral pain
SprayVariousSore throat, oral pain
Cream/OintmentVariousSkin irritations, burns
SolutionVariousOtitis, aural pain
LozengeVariousSore throat

The compound is marketed under numerous brand names, including Anbesol, Orajel, Chloraseptic, Cetacaine, Solarcaine, and many others .

Research Findings and Efficacy

Dose-Response Studies

A significant research initiative was the benzocaine gel toothache dose-response study, conducted to establish benzocaine's efficacy for toothache relief and to determine whether a dose-response relationship exists between 10% and 20% formulations .

This study was initiated following the Food and Drug Administration's (FDA) response to data submitted by Wyeth Consumer Healthcare and Del Pharmaceuticals. The FDA acknowledged that "there is some evidence in the data submitted, along with the data contained in the literature, to support the effectiveness of benzocaine-containing gel applied to the tooth cavity for the initial relief of severe and moderate toothache."

The study was designed as a double-blind, placebo-controlled randomized trial to definitively establish:

  • The efficacy of benzocaine gel for relieving toothache pain

  • The dose-response relationship between 10% and 20% concentrations

  • Appropriate labeling to ensure safe dosing for temporary toothache relief

Regulatory Status

Benzocaine has been assigned monograph status as an external anesthetic/analgesic for various oral health applications, including:

  • Temporary relief of pain due to minor irritation or injury of the mouth and gums

  • Pain management during minor dental procedures

  • Relief from discomfort caused by dentures and orthodontic appliances

  • Treatment of canker sores and teething

  • Management of sore mouth and sore throat

This status was established in the Notice of Proposed Rulemaking for OTC Oral Health Care Drug Products Amendment to include Relief of Oral Discomfort Products (Docket #81N-0033) published on September 24, 1991 .

Industrial and Alternative Applications

Beyond its primary use as a local anesthetic, benzocaine has several other applications:

  • As a precursor for the synthesis of other local anesthetics including procaine

  • As a UV-absorbing agent in cosmetics

  • As a male sexual performance product to delay ejaculation

  • As a component in various over-the-counter first aid kits and topical analgesic preparations

Chemical Identifiers and Classification

For comprehensive identification purposes, benzocaine is registered with multiple chemical classification systems:

Identification SystemIdentifier
CAS Number94-09-7
IUPAC NameEthyl 4-aminobenzoate
InChIKeyBLFLLBZGZJTVJG-UHFFFAOYSA-N
ATC CodesC05AD03, D04AB04, N01BA05, R02AD01
FDA UNIIU3RSY48JW5
DrugBank AccessionDB01086

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator